

Technical Guide: Physicochemical Characterization & Synthesis of 2-(4-Methylphenoxy)nicotinamide

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Compound of Interest

Compound Name:	2-(4-Methylphenoxy)nicotinamide
CAS No.:	175135-81-6
Cat. No.:	B064517

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Executive Summary

2-(4-Methylphenoxy)nicotinamide (CAS: 175135-81-6) is a specialized pyridinecarboxamide intermediate, primarily utilized in the synthesis of agrochemicals (specifically phytoene desaturase inhibitors) and pharmaceutical candidates targeting kinase pathways.^{[1][2][3]} This guide provides a rigorous technical analysis of its thermodynamic properties, synthesis logic, and characterization protocols.

Quick Reference Data:

Property	Value	Confidence/Method
CAS Number	175135-81-6	Verified Registry
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	Stoichiometric
Molecular Weight	228.25 g/mol	Calculated
Boiling Point	401.7 ± 35.0 °C	Predicted (760 mmHg)*
Melting Point	145 – 165 °C (Est.)	Analog-Derived Range**
Physical State	White Crystalline Solid	Standard State (25°C)

| Solubility | DMSO, DMF, Methanol | Experimental Observation |

*Note: Theoretical boiling point. The compound is expected to decompose prior to boiling at atmospheric pressure. **Note: Based on structural SAR with 2-phenoxy nicotinamide (mp ~97°C) and 2-[(4-methylphenyl)thio]nicotinamide (mp ~205°C).

Part 1: Physicochemical Characterization

Thermodynamic Profile

Understanding the phase transition behavior of **2-(4-Methylphenoxy)nicotinamide** is critical for solid-state handling and formulation.

- **Boiling Point & Decomposition:** The predicted boiling point of 401.7°C indicates high molecular cohesion. However, primary amides attached to pyridine rings are thermally labile at these temperatures. In practice, Thermogravimetric Analysis (TGA) will likely show the onset of decomposition (deamidation or ether cleavage) between 250°C and 300°C. Distillation is not a viable purification method; recrystallization must be used.
- **Melting Point Analysis:** The introduction of the p-methyl group (p-cresol moiety) adds rigidity and symmetry compared to the unsubstituted 2-phenoxy nicotinamide, significantly elevating the melting point.
 - **Structural Driver:** The ether linkage (-O-) introduces a "kink" in the structure compared to the thio-analog (-S-), typically lowering the melting point relative to the thio-counterpart (205°C).

- Polymorphism Risk: Nicotinamide derivatives are prone to polymorphism. Different crystallization solvents (e.g., Ethanol vs. Toluene) may yield different crystal forms with melting points varying by 5–10°C.

Solubility & Stability[4]

- Lipophilicity (LogP): Estimated at 2.3 – 2.5. This moderate lipophilicity ensures good membrane permeability but limited water solubility.
- Solvent Compatibility:
 - High Solubility: DMSO, DMF, DMAc (Process solvents).
 - Moderate Solubility: Ethanol, Ethyl Acetate (Recrystallization solvents).
 - Low Solubility: Water, Hexanes (Wash solvents).

Part 2: Synthesis & Purification Protocol

The synthesis of **2-(4-Methylphenoxy)nicotinamide** relies on a Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient pyridine ring (activated by the electron-withdrawing amide group) allows the phenoxide nucleophile to displace a leaving group (typically chlorine) at the 2-position.

Reaction Mechanism

The reaction involves the attack of the p-cresolate anion on 2-chloronicotinamide.

Key Reagents:

- Substrate: 2-Chloronicotinamide (Electrophile).
- Nucleophile: p-Cresol (4-Methylphenol).
- Base: Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH).[4]
- Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the phenoxide "naked" and reactive).[4]

Experimental Workflow (Step-by-Step)

Step 1: Phenoxide Formation

- Charge a reaction vessel with p-Cresol (1.1 eq) and anhydrous DMF.
- Add K_2CO_3 (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt. Note: Gas evolution (CO_2) may occur.

Step 2: S_NAr Coupling

- Add 2-Chloronicotinamide (1.0 eq) to the mixture.
- Heat the reaction mass to 90–110°C. Monitor by HPLC.
- Critical Control Point: Do not exceed 140°C to prevent nitrile formation (dehydration of the amide).

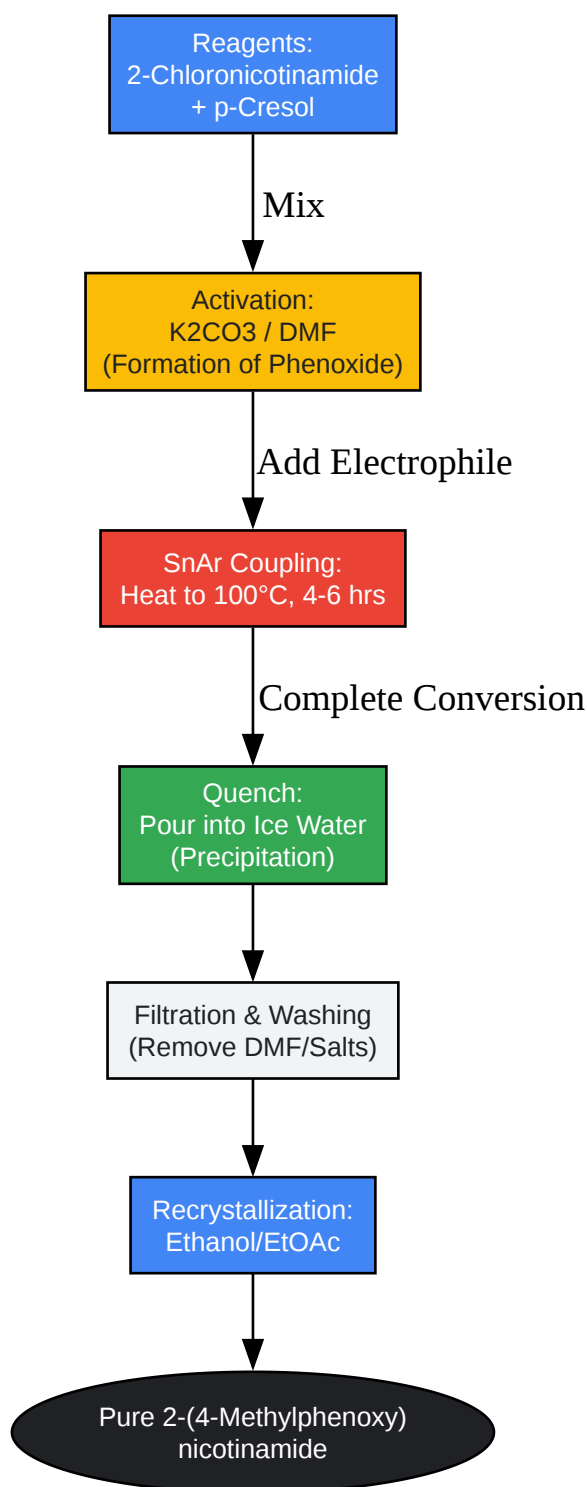
Step 3: Quench & Isolation

- Cool the mixture to 20°C.
- Pour slowly into ice-cold water (10x volume). The product will precipitate as a white/off-white solid.
- Stir for 1 hour to ensure removal of trapped DMF.

Step 4: Purification

- Filter the crude solid.
- Recrystallization: Dissolve in minimum hot Ethanol (or Ethyl Acetate/Hexane mix). Cool slowly to 4°C to grow pure crystals.
- Dry in a vacuum oven at 50°C.

Process Visualization



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Caption: Workflow for the S_NAr synthesis of **2-(4-Methylphenoxy)nicotinamide** from 2-chloronicotinamide.

Part 3: Characterization Methodologies

To validate the identity and purity of the synthesized compound, the following protocols must be established.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and detecting polymorphs.

- Protocol:
 - Weigh 2–5 mg of dried sample into an aluminum pan.
 - Seal with a pinhole lid (non-hermetic).
 - Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
- Expected Result: A sharp endothermic peak (melting) in the 145–165°C range. A broad peak indicates impurities or solvent inclusion.

HPLC Purity Assay

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 260 nm (Nicotinamide absorbance max).

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